(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
This compound is a structurally complex small molecule featuring three key moieties:
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4/c22-21(23,24)14-5-3-4-12(8-14)18-25-19(31-26-18)13-9-27(10-13)20(28)17-11-29-15-6-1-2-7-16(15)30-17/h1-8,13,17H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIYRCBSMLWLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The core structure includes a dihydrobenzo[b][1,4]dioxin moiety linked to an oxadiazole and an azetidine ring. This unique combination may influence its interaction with biological targets.
Molecular Formula
- C : 20
- H : 18
- N : 4
- O : 3
- F : 3
Antidepressant-like Effects
A study investigating related compounds in the 2,3-dihydrobenzo[b][1,4]dioxin series demonstrated significant binding affinities at the 5-HT1A receptor and serotonin transporter. These compounds exhibited marked antidepressant-like effects in preclinical models such as the tail suspension and forced swim tests in mice. For instance, one derivative showed a binding affinity of at the 5-HT1A receptor and at the serotonin transporter .
Tubulin Inhibition
Research has indicated that certain derivatives of this compound class have the ability to inhibit tubulin polymerization. This property is crucial for their potential use as anticancer agents. Compounds were shown to bind effectively to the colchicine site on tubulin, demonstrating promising anti-proliferative activity against various cancer cell lines .
Case Studies and Experimental Findings
The biological activities of the compound can be attributed to its interaction with specific receptors and proteins involved in neurotransmission and cell division:
- Serotonin Receptor Modulation : The compound's ability to bind to the 5-HT1A receptor suggests it may modulate serotonin levels, contributing to antidepressant effects.
- Tubulin Interaction : By inhibiting tubulin polymerization, these compounds may disrupt mitotic processes in cancer cells, leading to cell death.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₂₃H₁₇F₃N₃O₃ (inferred from structural analysis).
- Molecular Weight : ~464.4 g/mol (calculated).
- Functional Groups : Ether (dioxane), oxadiazole, and ketone.
Synthetic Pathway :
The synthesis likely involves:
Formation of the benzo[b][1,4]dioxin core via cyclization of substituted catechol derivatives with bromoethyl acetate in the presence of K₂CO₃ .
Coupling of the azetidine moiety using cesium carbonate-mediated alkylation/arylation in DMF .
Introduction of the 1,2,4-oxadiazole group via condensation of amidoximes with activated carboxylic acid derivatives .
The compound is compared to structurally related molecules in terms of synthetic routes , functional groups , and physicochemical properties (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings :
Structural Complexity: The target compound’s azetidine-oxadiazole-dioxane triad distinguishes it from simpler analogs like benzooxazinones or pyrazolines .
Synthetic Challenges : The use of cesium carbonate in DMF for azetidine coupling (target) contrasts with K₂CO₃ in acetone for ester derivatives , suggesting sensitivity to base strength and solvent polarity.
Thermodynamic Stability : The rigid azetidine ring may reduce conformational flexibility compared to triazole or pyrazoline cores, impacting binding kinetics .
Limitations in Comparative Data :
Direct studies comparing biological activity or pharmacokinetics are absent in the provided evidence. Properties like solubility, metabolic half-life, and target affinity remain uncharacterized but could be inferred from structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor molecules such as substituted azetidine derivatives and trifluoromethylphenyl-oxadiazole intermediates. Key steps include cyclization to form the 1,2,4-oxadiazole ring under controlled pH and temperature (e.g., 60–80°C) to optimize yield. For example, coupling reactions between azetidine-3-carboxylic acid derivatives and activated carbonyl groups (e.g., using EDC/HOBt) are critical . Purification via reverse-phase HPLC is recommended to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to verify connectivity of the dihydrobenzo-dioxin, oxadiazole, and azetidine moieties (e.g., δ ~7.7–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
- X-ray crystallography : Employ SHELX software for structure refinement. For example, SHELXL is widely used for small-molecule refinement, providing precise bond-length and angle data .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 582 [M−H]⁻ observed in related trifluoromethylphenyl-oxadiazole derivatives) .
Q. What are the key challenges in achieving high yields during synthesis?
- Methodological Answer : Contradictions in yield optimization arise from competing side reactions, such as incomplete cyclization of the oxadiazole ring or hydrolysis of the trifluoromethyl group under acidic conditions. Strategies include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
- Catalytic additives (e.g., DMAP) to accelerate coupling reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities to biological targets. For example, trifluoromethyl groups enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites. Computational results should be validated experimentally via enzyme inhibition assays .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:
- Use DMSO as a universal solvent (≤1% v/v to avoid cytotoxicity).
- Validate activity via orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based enzymatic assays). Cross-reference with structural analogs (e.g., benzo[d]thiazole derivatives) to identify SAR trends .
Q. How does the stereochemistry of the azetidine ring influence molecular interactions?
- Methodological Answer : The azetidine ring’s conformation affects steric hindrance and hydrogen-bonding capacity. Use dynamic NMR or X-ray crystallography to determine preferred chair or puckered conformations. For example, 3-substituted azetidines often adopt a planar configuration, optimizing π-π stacking with aromatic residues in target proteins .
Q. What are the limitations of using SHELX for crystallographic refinement of this compound?
- Methodological Answer : SHELX may struggle with disordered trifluoromethyl groups due to their dynamic nature. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
